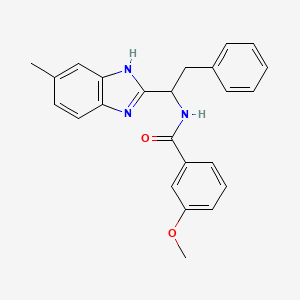

![molecular formula C10H11NO4 B2775958 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid CAS No. 70857-08-8](/img/structure/B2775958.png)

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid”, also referred to as MOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a carboxylic α,α-diaminoester . The molecular formula of this compound is C10H11NO4.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the carboxylic α,α-diaminoester 2-[(1-benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid is obtained by N-alkylation of methyl α-azido glycinate N-benzoylated with 2-aminobenzoic acid . The reaction was carried out in dry acetone at room temperature for 48 hours in the presence of a base such as diisopropylethylamine (DIPEA) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, similar compounds have been synthesized and studied. For example, a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Chemical Transformations

- Research has focused on synthesizing and characterizing compounds with similar structural features, indicating the compound's relevance in developing novel synthetic methodologies. For instance, the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate into 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid highlights the compound's potential in heterocyclic chemistry and the synthesis of complex molecules (Ukrainets et al., 2014).

Polymer Science

- The doping of polyaniline with benzoic acid and substituted benzoic acids, including compounds structurally similar to the one , has been explored to modify the polymer's electrical properties. This work demonstrates the role of such compounds in advancing materials science, particularly in conducting polymers and their applications in electronics and sensor technology (Amarnath & Palaniappan, 2005).

Luminescent Materials

- The synthesis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, including methoxy-substituted versions, has been investigated for its influence on photophysical properties. Such studies are crucial for developing new luminescent materials with potential applications in lighting, displays, and bioimaging (Sivakumar et al., 2010).

Corrosion Inhibition

- Schiff bases derived from amino benzoic acid, including methoxy-substituted benzoic acids, have been evaluated as corrosion inhibitors for steel in acidic media. This research underscores the importance of such compounds in industrial applications, particularly in protecting metal surfaces against corrosion, thus extending their service life and maintaining their structural integrity (Okey et al., 2020).

Wirkmechanismus

Target of Action

It’s known that the compound forms multiple hydrogen bonds with amino acids in their active pockets . This suggests that it may interact with various proteins or enzymes in the body.

Mode of Action

The compound interacts with its targets primarily through hydrogen bonding . This interaction can lead to changes in the conformation or activity of the target proteins or enzymes, potentially altering their function.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.6 , which could influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties.

Result of Action

Some synthesized compounds that are structurally similar have shown significant cytotoxic effects .

Eigenschaften

IUPAC Name |

4-[(2-methoxy-2-oxoethyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-9(12)6-11-8-4-2-7(3-5-8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVUJOLENLODRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2775875.png)

![1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2775876.png)

![1-(Azepan-1-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2775878.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2775880.png)

![3,8-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B2775884.png)

![(Z)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2775886.png)

![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775889.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2775892.png)

![2-(2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2775895.png)